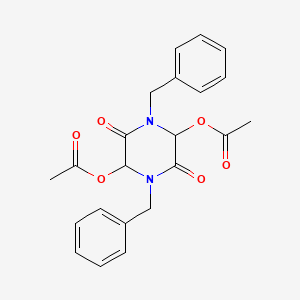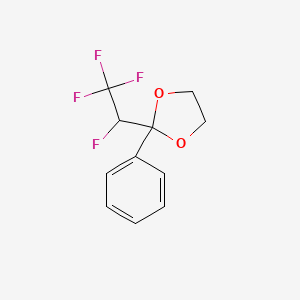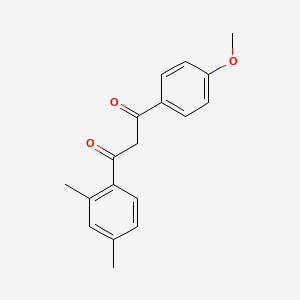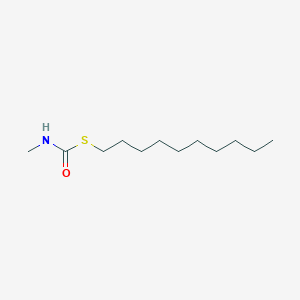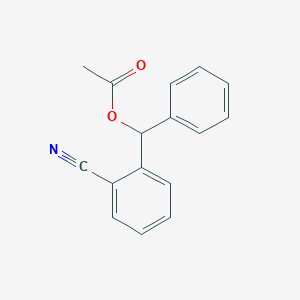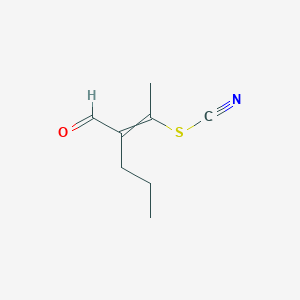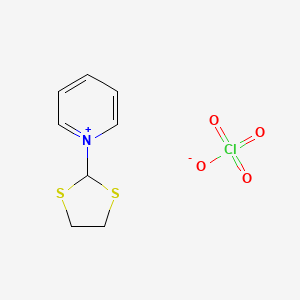![molecular formula C18H30N2O4 B14348611 N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine CAS No. 91839-56-4](/img/structure/B14348611.png)
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine is a complex organic compound characterized by the presence of multiple oxirane (epoxy) groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of intermediate chlorohydrins, which subsequently undergo cyclization to form the oxirane rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity N1,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form amines.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often require mild conditions and can be catalyzed by acids or bases.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and resins.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of advanced drug delivery vehicles and as a component in medical adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in crosslinking reactions, where the compound forms stable networks with other polymer chains, enhancing the mechanical properties and stability of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Utilized as a chelating agent and in metal extraction processes.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine is unique due to its multiple oxirane groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong and durable crosslinked networks, such as advanced polymer systems and biomedical materials.
Properties
CAS No. |
91839-56-4 |
|---|---|
Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetrakis(oxiran-2-ylmethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C18H30N2O4/c1-2-13(19(5-15-9-21-15)6-16-10-22-16)4-14(3-1)20(7-17-11-23-17)8-18-12-24-18/h13-18H,1-12H2 |
InChI Key |
DBXOZIGKCLFPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N(CC2CO2)CC3CO3)N(CC4CO4)CC5CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


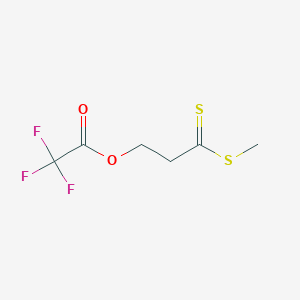
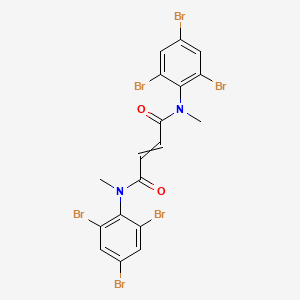
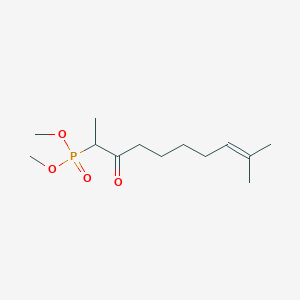
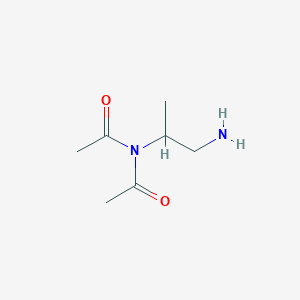
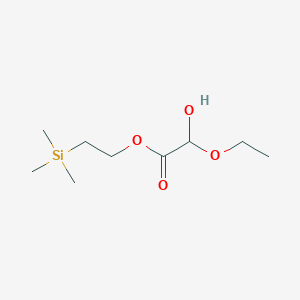
![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
